molecular formula C11H13BrF2N2 B8059882 2-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine

2-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine

Cat. No.: B8059882
M. Wt: 291.13 g/mol
InChI Key: CDBMRGMIXIEPIG-UHFFFAOYSA-N
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Description

2-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine is a useful research compound. Its molecular formula is C11H13BrF2N2 and its molecular weight is 291.13 g/mol. The purity is usually 95%.
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Biological Activity

2-Bromo-5-(4,4-difluoro-piperidin-1-ylmethyl)-pyridine is a novel chemical compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a bromine atom and a difluorinated piperidine moiety linked to a pyridine ring, which enhances its lipophilicity and bioavailability. The compound's molecular formula is C12H13BrF2NC_{12}H_{13}BrF_2N with a molecular weight of approximately 305.16 g/mol.

Structural Characteristics

The structural uniqueness of this compound contributes significantly to its biological activity. The presence of the difluorinated piperidine enhances interactions with biological targets, making it a candidate for various therapeutic applications.

Compound Name Structure Features Unique Aspects
2-Bromo-5-(piperidin-1-ylmethyl)pyridineBromine at position 2; piperidine at position 5Lacks fluorination; simpler structure
3-Bromo-2-(trifluoromethyl)pyridineBromine at position 3; trifluoromethyl groupHigher fluorination; different biological activity
4-Bromo-2-(difluoromethyl)pyridineBromine at position 4; difluoromethyl groupDifferent substitution pattern; varied reactivity

Biological Activity

Research indicates that this compound exhibits potential as an inhibitor in various enzyme systems. Its structural analogs have shown promise in targeting neurological and psychiatric disorders. Notably, compounds with similar structures have been identified as inhibitors for catechol-O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism, suggesting that this compound may also have similar inhibitory properties .

The mechanism of action for this compound likely involves its interaction with specific biological receptors and enzymes. Studies on related compounds suggest that the difluorinated piperidine moiety may enhance binding affinity and selectivity towards target sites, which is crucial for therapeutic efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antimicrobial Activity : A study screening a library of compounds found that derivatives of pyridine exhibited significant antimicrobial activity against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations (MIC) below 20 µM . This suggests that similar derivatives may also possess antimicrobial properties.
  • Neuropharmacological Effects : Research on piperidine derivatives has indicated potential effects on neurotransmitter systems, which could translate into therapeutic applications for mood disorders and cognitive enhancement .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the piperidine ring significantly affected biological activity. For instance, substitutions that increased lipophilicity enhanced potency against certain targets while maintaining low cytotoxicity in eukaryotic cells .

Properties

IUPAC Name

2-bromo-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2/c12-10-2-1-9(7-15-10)8-16-5-3-11(13,14)4-6-16/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBMRGMIXIEPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CC2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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